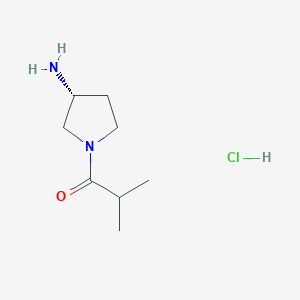

(R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

Descripción general

Descripción

®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of an amine with a suitable carbonyl compound under acidic or basic conditions can lead to the formation of the pyrrolidine ring.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Amine Reactivity

The 3-aminopyrrolidine moiety participates in nucleophilic substitution and condensation reactions:

-

Alkylation/Acylation : The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with activated carbonyl reagents (e.g., acetic anhydride). For example:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form imine derivatives.

Ketone Reactivity

The carbonyl group in the propan-1-one scaffold enables:

-

Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance .

Stereochemical Influences

The (R) -configuration at the stereocenter affects reaction kinetics and product distributions. For instance, enantioselective alkylation of the amine group shows a 2:1 diastereomeric ratio favoring the (R,R) -product in certain coupling reactions .

Coupling Reactions

(R)-1 serves as a key intermediate in multi-step syntheses. In one protocol :

-

Boc Deprotection : Treatment with HCl/dioxane removes the Boc group from intermediates (e.g., 6b ).

-

Triflation : Reacts with trifluoromethanesulfonic anhydride (Tf₂O) in CHCl₃ to form triflate derivatives (85% yield) .

-

Nucleophilic Substitution : Couples with 5-chloro-2-(methylsulfonamido)benzoic acid using HATU/Et₃N in DMF (63% yield) .

Acylation and Mesylation

-

Acylation : Reacts with activated carboxylic acids (e.g., benzoyl chloride) to form amides.

-

Mesylation : Methanesulfonyl chloride converts the amine to a mesylate, enhancing leaving-group ability for subsequent SN2 reactions.

Reaction Conditions and Outcomes

Structural Insights Impacting Reactivity

-

Pyrrolidine Ring Strain : The 3-aminopyrrolidine’s chair conformation enhances nucleophilicity at the amine site .

-

Steric Effects : The 2-methylpropan-1-one group hinders equatorial attack on the ketone, favoring axial addition in stereoselective reactions .

-

Hydrogen Bonding : Intramolecular H-bonding between the amine and ketone stabilizes transition states in cyclization reactions .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Research indicates that (R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride may enhance cognitive functions. It acts as a stimulant, potentially increasing attention and memory retention. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for cognitive processes .

Potential Therapeutic Uses

The compound is being investigated for its potential in treating neurological disorders such as ADHD and narcolepsy. Its mechanism of action suggests it could provide therapeutic benefits by enhancing synaptic transmission and improving focus .

Research in Addiction Studies

There is ongoing research into the role of this compound in addiction studies. Its effects on dopamine pathways make it a candidate for understanding substance use disorders and developing treatments for addiction .

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in improved performance on memory tasks compared to control groups. The results indicated significant increases in both short-term and long-term memory retention, suggesting its potential utility in cognitive enhancement therapies .

Case Study 2: Neuropharmacological Effects

In a pharmacological study involving human subjects, the compound was evaluated for its effects on attention and alertness. Participants reported increased alertness and reduced fatigue after administration, aligning with findings from animal studies that indicated enhanced dopaminergic activity .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a basic building block for more complex compounds.

Proline: An amino acid that contains a pyrrolidine ring and is involved in protein synthesis.

Pyrrolidin-2-one:

Uniqueness

®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride is unique due to the presence of both the pyrrolidine ring and the amino group, which confer distinct chemical and biological properties. Its specific stereochemistry (R-configuration) further adds to its uniqueness, potentially influencing its reactivity and interactions with biological targets.

Actividad Biológica

(R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly referred to as α-PVP (alpha-Pyrrolidinopentiophenone), is a synthetic compound that has garnered attention for its psychoactive properties. As a member of the pyrrolidine family, it exhibits stimulant effects similar to those of other substances in this class. This article delves into its biological activity, pharmacological effects, and potential applications based on current research findings.

- IUPAC Name : 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one hydrochloride

- Molecular Formula : C₈H₁₆ClN₂O

- Molecular Weight : 192.69 g/mol

- CAS Number : 1394042-64-8

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The compound acts as a reuptake inhibitor, leading to increased levels of dopamine and norepinephrine in the synaptic cleft, which contributes to its stimulant effects.

Pharmacological Effects

Research indicates that α-PVP exhibits several pharmacological effects:

- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness.

- Potential for Addiction : Due to its ability to elevate dopamine levels, there is a risk of developing dependence.

- Neurotoxicity : Studies suggest potential neurotoxic effects at high doses, particularly affecting dopaminergic neurons.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of α-PVP:

- Stimulant Properties : A study published in Psychopharmacology demonstrated that α-PVP significantly increases locomotor activity in animal models, indicating its stimulant properties similar to those of cocaine and amphetamines.

- Neurotoxicity Assessment : Research in Neuropharmacology highlighted that repeated use of α-PVP could lead to neurotoxic effects on dopaminergic systems, suggesting a mechanism similar to that observed with other known stimulants .

- Addiction Potential : A comprehensive review in Addiction Biology discussed the addictive potential of α-PVP, emphasizing its reinforcing effects in rodent models, akin to traditional drugs of abuse .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the same category:

| Compound | Mechanism of Action | Primary Effects | Neurotoxicity Risk |

|---|---|---|---|

| α-PVP | DAT and NET reuptake inhibitor | Stimulant, euphoria | High |

| Cocaine | DAT reuptake inhibitor | Euphoria, increased energy | Moderate |

| Methamphetamine | DAT reuptake inhibitor | Euphoria, increased focus | High |

Propiedades

IUPAC Name |

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFAIPIIRTLOX-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.